molecular formula C10H11BrClN B13045028 (R)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13045028
M. Wt: 260.56 g/mol
InChI Key: ZGZMNTZMAGGRIK-SECBINFHSA-N
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Description

®-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound with potential applications in various fields of scientific research. Its unique structure, featuring both bromine and chlorine substituents on a tetrahydronaphthalene backbone, makes it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method starts with the bromination and chlorination of a naphthalene derivative, followed by amination to introduce the amine group. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove halogen substituents or reduce other functional groups.

    Substitution: Halogen atoms can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

®-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
  • 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine
  • 6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalene

Uniqueness

®-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific combination of bromine and chlorine substituents and its chiral nature. This combination can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H11BrClN

Molecular Weight

260.56 g/mol

IUPAC Name

(1R)-6-bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11BrClN/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2/t9-/m1/s1

InChI Key

ZGZMNTZMAGGRIK-SECBINFHSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)C(=C(C=C2)Br)Cl)N

Canonical SMILES

C1CC(C2=C(C1)C(=C(C=C2)Br)Cl)N

Origin of Product

United States

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